rel-(3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide
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Overview
Description
rel-(3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide: is a complex organic compound characterized by its hexahydropyrrolo[3,4-b]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the hexahydropyrrolo[3,4-b]pyrrole core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Functional Group Modification: Subsequent steps involve the introduction of the carboxamide group at the desired position. This can be done using reagents such as carbodiimides or amines under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
rel-(3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, rel-(3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. Its derivatives may exhibit pharmacological activities, making it a valuable scaffold for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of rel-(3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the nature of the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid
- Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate esters
- Pyrrolo[3,4-b]pyrrole derivatives
Uniqueness
rel-(3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide is unique due to its specific stereochemistry and functional group arrangement. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c8-7(11)10-3-5-1-2-9-6(5)4-10/h5-6,9H,1-4H2,(H2,8,11)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOXZULVZBDYQC-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CN(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1CN(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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